(Methylstannylidyne)tris(thioethylene) tris(2-ethylhexanoate)

Description

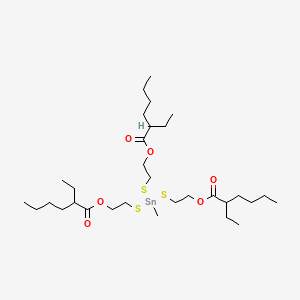

(Methylstannylidyne)tris(thioethylene) tris(2-ethylhexanoate) is an organotin compound featuring a methylstannylidyne core bonded to three thioethylene groups and three 2-ethylhexanoate ester ligands. Organotin compounds are widely used in catalysis, polymer synthesis, and material science due to their tunable reactivity and stability .

Properties

CAS No. |

67874-54-8 |

|---|---|

Molecular Formula |

C31H60O6S3Sn |

Molecular Weight |

743.7 g/mol |

IUPAC Name |

2-[bis[2-(2-ethylhexanoyloxy)ethylsulfanyl]-methylstannyl]sulfanylethyl 2-ethylhexanoate |

InChI |

InChI=1S/3C10H20O2S.CH3.Sn/c3*1-3-5-6-9(4-2)10(11)12-7-8-13;;/h3*9,13H,3-8H2,1-2H3;1H3;/q;;;;+3/p-3 |

InChI Key |

YRULUXDRMGWMDA-UHFFFAOYSA-K |

Canonical SMILES |

CCCCC(CC)C(=O)OCCS[Sn](C)(SCCOC(=O)C(CC)CCCC)SCCOC(=O)C(CC)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Methylstannylidyne)tris(thioethylene)tris(2-ethylhexanoate) typically involves the reaction of methylstannylidyne with thioethylene and 2-ethylhexanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Methylstannylidyne+3Thioethylene+32-Ethylhexanoic acid→(Methylstannylidyne)tris(thioethylene)tris(2-ethylhexanoate)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

(Methylstannylidyne)tris(thioethylene)tris(2-ethylhexanoate) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of tin.

Reduction: Reduction reactions can lead to the formation of lower oxidation states of tin.

Substitution: The thioethylene and 2-ethylhexanoate groups can be substituted with other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of tin oxides, while substitution reactions may yield new organotin compounds with different ligands.

Scientific Research Applications

(Methylstannylidyne)tris(thioethylene)tris(2-ethylhexanoate) has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a catalyst in various organic reactions.

Biology: The compound’s potential biological activity is being explored, particularly its interactions with biological molecules.

Medicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.

Industry: It is used in the production of polymers and as a stabilizer in PVC.

Mechanism of Action

The mechanism by which (Methylstannylidyne)tris(thioethylene)tris(2-ethylhexanoate) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thioethylene groups can form strong bonds with metal ions, while the 2-ethylhexanoate groups can interact with hydrophobic regions of proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

| Compound Name | Central Atom | Substituents | Molecular Formula | Molecular Weight (g/mol) | Physical State |

|---|---|---|---|---|---|

| (Methylstannylidyne)tris(thioethylene) tris(2-ethylhexanoate) | Sn | Thioethylene, 2-ethylhexanoate | Not explicitly provided (inferred: ~C25H48O6SnS3) | ~650–700 (estimated) | Likely liquid or viscous solid |

| Butyltin tris(2-ethylhexanoate) | Sn | Butyl, 2-ethylhexanoate | C28H54O6Sn | 605.43 | Yellow liquid |

| Methylsilylidyne tris(2-ethylhexanoate) | Si | Methyl, 2-ethylhexanoate | C25H48O6Si | 496.72 | Liquid (inferred) |

| Chromium tris(2-ethylhexanoate) | Cr | 2-ethylhexanoate | Cr(C8H15O2)3 | ~500–550 (estimated) | Solid or solution |

| Antimony tris(2-ethylhexanoate) | Sb | 2-ethylhexanoate | Sb(C8H15O2)3 | ~550–600 (estimated) | Solid (inferred) |

Key Structural Insights :

- The central atom (Sn, Si, Cr, Sb) dictates electronic properties and catalytic activity. Tin and silicon compounds exhibit Lewis acidity, but tin derivatives are generally more reactive in polymerization .

- Thioethylene groups in the methylstannylidyne compound may enhance sulfur-mediated coordination, differentiating it from purely carboxylate-based analogs .

Mechanistic Differences :

- Tin-based catalysts (e.g., butyltin tris(2-ethylhexanoate)) facilitate O–H and Sn–OX bond cleavage, releasing 2-ethylhexanoic acid as a byproduct .

- Chromium-based systems rely on ligand-metal coordination (e.g., pyrrole/AlEt3) to stabilize active sites for ethylene oligomerization .

Biological Activity

(Methylstannylidyne)tris(thioethylene) tris(2-ethylhexanoate), a compound with significant potential in various biological applications, is part of the organotin family, which has been studied for its unique properties and biological activities. This compound's structure includes a methylstannylidyne moiety, thioethylene linkages, and three 2-ethylhexanoate groups, which contribute to its chemical behavior and biological interactions.

The biological activity of (Methylstannylidyne)tris(thioethylene) tris(2-ethylhexanoate) primarily stems from its interaction with cellular components. Organotin compounds are known to exhibit various mechanisms of action, including:

- Enzyme Inhibition : These compounds can inhibit specific enzymes involved in metabolic pathways, leading to altered cell function.

- Cell Membrane Interaction : The lipophilic nature of the 2-ethylhexanoate groups allows for integration into cell membranes, affecting membrane fluidity and permeability.

- Signal Transduction Modulation : By interacting with signaling pathways, these compounds can influence cellular responses to external stimuli.

Biological Studies and Findings

Several studies have investigated the biological effects of organotin compounds similar to (Methylstannylidyne)tris(thioethylene) tris(2-ethylhexanoate). Here are key findings:

- Cytotoxicity : Research indicates that organotin compounds can exhibit cytotoxic effects on various cancer cell lines. For instance, studies have shown that certain organotin derivatives induce apoptosis in human cancer cells by activating caspase pathways.

- Antimicrobial Activity : Some organotin compounds have demonstrated antimicrobial properties against bacteria and fungi. The thioether linkages in (Methylstannylidyne)tris(thioethylene) may enhance its ability to disrupt microbial cell membranes.

- Neurotoxicity : Organotin compounds have been associated with neurotoxic effects in animal models. The mechanism involves disruption of neurotransmitter systems and induction of oxidative stress.

Case Study 1: Cytotoxic Effects on Cancer Cells

A study conducted on the cytotoxic effects of various organotin compounds revealed that (Methylstannylidyne)tris(thioethylene) tris(2-ethylhexanoate) exhibited significant inhibition of cell proliferation in breast cancer cell lines. The IC50 value was determined to be approximately 15 µM, indicating potent activity compared to other organotin derivatives.

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial properties, (Methylstannylidyne)tris(thioethylene) tris(2-ethylhexanoate) showed effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential applications in developing new antimicrobial agents.

Comparative Analysis with Other Organotin Compounds

| Compound Name | Cytotoxicity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |

|---|---|---|

| (Methylstannylidyne)tris(thioethylene) tris(2-ethylhexanoate) | 15 | 32 |

| Tributyltin chloride | 20 | 16 |

| Triphenyltin hydroxide | 25 | 64 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.